Palosuran is an antagonist of the urotensin II receptor (UTR; IC50s = 3.6 and 1,475 nM for CHO cell membranes expressing human and rat recombinant receptors, respectively). It inhibits contraction of isolated rat aortic rings induced by urotensin II in a concentration-dependent manner. Palosuran (300 mg/kg twice per day) reduces plasma endothelin-1, urotensin II, and TGF-β1 levels, as well as the main pulmonary arterial pressure and right ventricular hypertrophy index in a rat model of pulmonary arterial hypertension (PAH) induced by monocrotaline. Palosuran (300 mg/kg per day) reduces serum glucose, cholesterol, and triglyceride levels and increases survival in a rat model of diabetes induced by streptozotocin (STZ;). It also decreases albuminuria and global kidney lesion scores in STZ-induced diabetic rats. A new potent and specific antagonist of the human UT receptor with an IC50 of 3.6±0.2 nM. Palosuran, also known as ACT-058362, is a Urotensin-II receptor antagonist. Urotensin inhibition with palosuran could be a promising alternative in pulmonary arterial hypertension. Palosuran inhibits binding to primate UT receptors in cell membranes but demonstrates differential activity in intact cells and vascular tissues. Palosuran improves pancreatic and renal function in diabetic rats.
Synthesis Analysis
While the provided literature mentions Palosuran's synthetic nature, details regarding its specific synthesis methods and parameters are not explicitly described. [, ] Further investigation into patent literature or chemistry journals may be required to uncover detailed synthesis protocols.
Molecular Structure Analysis
Although the provided literature does not contain detailed analyses or graphical representations of the Palosuran molecular structure, it is described as a pyrido[2,3-d]pyrimidine derivative, structurally similar to other patented UT receptor inhibitors developed by Takeda Pharmaceuticals. [] The lack of specific structural information limits further analysis of structure-activity relationships or computational modeling studies.
Mechanism of Action
Palosuran functions as a competitive antagonist of the UT receptor. [, ] It binds to the receptor, preventing U-II from binding and activating downstream signaling pathways. [] This action effectively blocks the various physiological effects of U-II, including vasoconstriction, cell proliferation, and inflammation, depending on the tissue and context. [, , , , , , ] Notably, Palosuran's mechanism might involve additional complexities beyond simple UT receptor antagonism. It has shown potential to activate somatostatin receptors. [] Also, its reduced affinity for UT in intact cells and tissues compared to isolated receptors suggests potential interactions with other cellular components or pathways. [, ]
Applications
Cardiovascular Research:
Hypertension: Palosuran demonstrated blood pressure-lowering effects in rat models of renovascular hypertension, potentially through mechanisms involving reduced plasma renin concentration and modulation of nitric oxide synthase activity. [, ]
Atherosclerosis: In a rat model of atherosclerosis induced by a cholesterol-rich diet, Palosuran partially reversed the pro-atherogenic effects of exogenous U-II, suggesting a potential protective role against atherosclerosis development. []
Pulmonary Arterial Hypertension: Preclinical studies in rats indicated that Palosuran might be as effective as the standard therapy Bosentan in reducing pulmonary arterial pressure and improving cardiac function, suggesting a potential therapeutic avenue for pulmonary arterial hypertension. [, , ]
Renal Research:
Acute Kidney Injury: In a rat model of gentamicin-induced acute kidney injury, Palosuran exhibited protective effects. [] This finding suggests a potential role for UT receptor antagonism in mitigating acute kidney damage, although further research is needed to confirm these findings.
Metabolic Research:
Type 2 Diabetes Mellitus: Despite the presence of UT receptors in the pancreas, clinical studies in patients with type 2 diabetes mellitus revealed that Palosuran did not significantly affect insulin secretion, insulin sensitivity, or blood glucose levels. [, ] These findings suggest that UT receptor antagonism might not be a viable therapeutic strategy for directly managing glycemic control in type 2 diabetes.
Other Research Areas:
Liver Cirrhosis: Palosuran demonstrated a reduction in portal pressure in cirrhotic rats by influencing the RhoA/Rho-kinase pathway in mesenteric vessels and enhancing endothelial nitric oxide synthase-dependent vasodilation in hepatic stellate cells. [, ] These findings suggest a potential therapeutic target for managing portal hypertension in liver cirrhosis, although further research is needed.
Scleroderma: Studies using a bleomycin-induced scleroderma model in mice showed that Palosuran treatment could effectively reduce skin fibrosis and improve lung function. [, ] These results suggest that targeting the U-II system may hold promise for treating scleroderma, although further research is needed to validate these findings in humans.
Tumor Angiogenesis: Research on glioblastoma, a highly aggressive brain tumor, has shown that Palosuran can inhibit U-II-induced tumor angiogenesis and slow down tumor growth, indicating a potential use in cancer therapy by targeting tumor blood vessel formation. []
Future Directions
Elucidating the precise molecular mechanisms underlying the diverse effects of Palosuran, including potential off-target effects and interactions with other signaling pathways. [, ]
Developing more potent and selective UT receptor antagonists with improved pharmacokinetic profiles to enhance therapeutic efficacy and minimize potential side effects. []
Investigating the therapeutic potential of Palosuran in other diseases where the U-II system is implicated, such as pulmonary fibrosis, heart failure, and inflammatory disorders. [, ]
Related Compounds
Urotensin II (U-II)
Compound Description: Urotensin II (U-II) is a cyclic peptide identified as one of the most potent vasoconstrictors. It exerts its effects by binding to the urotensin receptor (UT receptor). While it shows vasoconstriction in some vascular beds, its response can vary depending on the vascular bed examined. U-II is involved in various physiological processes, including cardiovascular regulation, renal function, and insulin secretion. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: Urotensin II is the endogenous ligand of the UT receptor, the same receptor that Palosuran targets as an antagonist. Understanding U-II's activities is crucial as Palosuran aims to block its effects. [, , , , , , , , , , , , , , , , , , , , , , , , , ]
Bosentan
Compound Description: Bosentan is an endothelin receptor antagonist used as a standard therapy for pulmonary arterial hypertension (PAH). It acts by blocking the effects of endothelin-1 (ET-1), a vasoconstrictor. []
Relevance: In a study comparing the efficacy of different doses of Palosuran and Bosentan in a PAH animal model, Palosuran demonstrated comparable effectiveness to Bosentan in reducing ET-1 levels and pulmonary arterial pressure. This finding suggests that Palosuran could be a potential alternative treatment option for PAH. []
L-NAME (NG-Nitro-L-arginine Methyl Ester)
Compound Description: L-NAME is a non-selective nitric oxide synthase (NOS) inhibitor. It is often used in research to investigate the role of nitric oxide (NO) in various physiological processes. [, ]
Relevance: Studies investigating the effects of Palosuran on blood pressure in rats with renovascular hypertension used L-NAME to inhibit NO production. The research aimed to determine if Palosuran's vasodilatory effects were dependent on NO or if it had additional mechanisms of action. The findings suggested that Palosuran's vasodilatory effect was not solely dependent on NO and that it might act through urotensin-II receptor antagonism. [, ]
SB-657510
Compound Description: SB-657510 is a potent and selective UT receptor antagonist. It has been used as a pharmacological tool to investigate the role of the urotensin system in various disease models. []
Relevance: SB-657510 serves as a relevant comparator to Palosuran as both are UT receptor antagonists. Comparing their binding affinities and inhibitory potencies helps researchers understand the structure-activity relationships of UT antagonists and their potential therapeutic applications. []
Urantide
Compound Description: Urantide is a peptide analog of Urotensin II, acting as a biased ligand at the UT receptor. It exhibits antagonistic properties by inhibiting UII-induced tubulogenesis. []
Relevance: Urantide is relevant to Palosuran due to its shared target, the UT receptor. While Palosuran acts as a traditional antagonist, Urantide functions as a biased ligand. This difference highlights the complexity of UT receptor pharmacology and the potential for developing drugs with distinct signaling profiles. []
Relevance: A study investigated the potential protective effects of Palosuran on cyclosporine A-induced nephrotoxicity in rats. The study found that Palosuran improved renal function and histology in rats treated with CsA, suggesting a possible therapeutic benefit of Palosuran in mitigating this side effect. []
Streptozotocin
Compound Description: Streptozotocin is a chemical that is toxic to insulin-producing beta cells in the pancreas. It is often used to induce experimental diabetes in animal models. []
Relevance: Studies investigating the potential therapeutic benefits of Palosuran in diabetes have utilized streptozotocin-induced diabetic rats. These studies have shown that Palosuran treatment can improve pancreatic function, reduce hyperglycemia, and ameliorate diabetic complications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Peplomycin Sulfate is the sulfate salt of the bleomycin analogue peplomycin. Peplomycin forms complexes with iron that reduce molecular oxygen to superoxide and hydroxyl radicals that cause single- and double-stranded breaks in DNA. This agent appears to show greater antitumor activity than bleomycin; its use is limited due to pulmonary toxicity. (NCI04) An antineoplastic agent derived from BLEOMYCIN.
Pepstatin A is a pentapeptide isolated from Streptomyces testaceus. It is a potent inhibitor of aspartyl proteases. It has a role as a bacterial metabolite and an EC 3.4.23.* (aspartic endopeptidase) inhibitor. It is a pentapeptide and a secondary carboxamide. It is a conjugate acid of a pepstatin A(1-). Pepstatin is a natural product found in Streptomyces with data available.
Peptide 74 is a synthetic peptide that contains the sequence immediately upstream of the cleavage site of the 72-kDa type IV collagenase and other members of the matrix metalloproteinase family; inhibits the activated form of this enzyme.